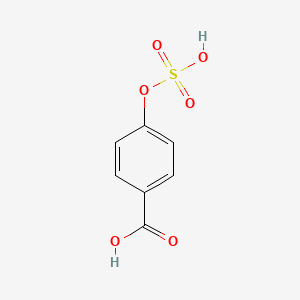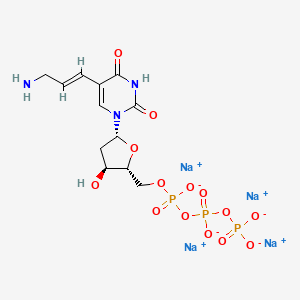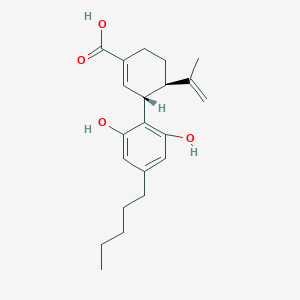
7-Carboxycannabidiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Carboxycannabidiol is a metabolite of cannabidiol, a non-psychoactive compound found in cannabis plants. Unlike tetrahydrocannabinol, cannabidiol does not induce psychoactive effects. This compound is formed during the metabolic breakdown of cannabidiol and has garnered interest due to its potential therapeutic properties and its role in drug testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Carboxycannabidiol typically involves the oxidation of cannabidiol. One method includes the use of selenium dioxide as an oxidizing agent to convert cannabidiol to its carboxylated form . Another approach involves the use of cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9, which catalyze the metabolism of cannabidiol to this compound .
Industrial Production Methods: Scaling up the production of this compound from cannabidiol involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the pH and temperature during the reaction and employing solid-phase extraction techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Carboxycannabidiol undergoes various chemical reactions, including:
Oxidation: Conversion of cannabidiol to this compound using oxidizing agents like selenium dioxide.
Reduction: Potential reduction reactions to convert this compound back to cannabidiol or other derivatives.
Substitution: Possible substitution reactions involving the carboxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, cytochrome P450 enzymes.
Reaction Conditions: Controlled pH, temperature, and use of solid-phase extraction for purification.
Major Products Formed:
Primary Product: this compound.
By-products: Depending on the reaction conditions, other hydroxylated or carboxylated derivatives of cannabidiol may be formed.
Wissenschaftliche Forschungsanwendungen
7-Carboxycannabidiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Carboxycannabidiol involves its interaction with the endocannabinoid system. It does not exhibit the same psychoactive effects as tetrahydrocannabinol but may influence various physiological processes through its interaction with cannabinoid receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammation, oxidative stress, and cell survival .
Vergleich Mit ähnlichen Verbindungen
11-Nor-9-Carboxy-Tetrahydrocannabinol: Another carboxylated cannabinoid metabolite, primarily derived from tetrahydrocannabinol.
7-Hydroxy-Cannabidiol: A hydroxylated metabolite of cannabidiol with similar therapeutic potential.
Uniqueness: 7-Carboxycannabidiol is unique due to its specific formation pathway from cannabidiol and its distinct lack of psychoactive effects. Its role in drug testing and potential therapeutic applications make it a compound of significant interest in both research and industry .
Eigenschaften
CAS-Nummer |
63958-77-0 |
|---|---|
Molekularformel |
C21H28O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(3R,4R)-3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1 |
InChI-Schlüssel |
LQHAPFLIUQWVJR-DLBZAZTESA-N |
Isomerische SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C(=O)O)O |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


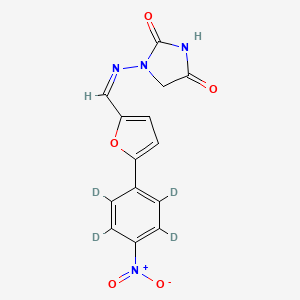
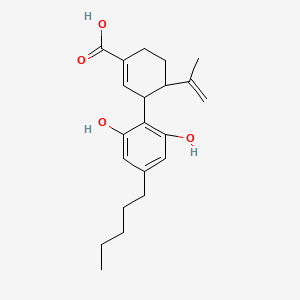
![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
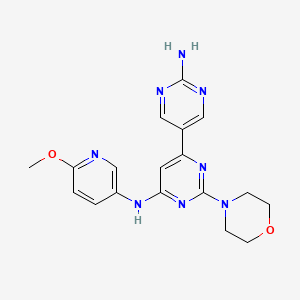
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
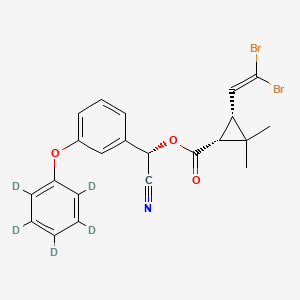
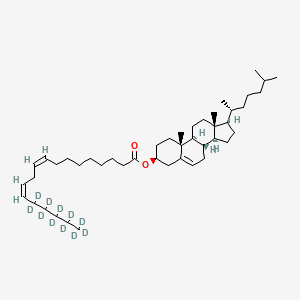
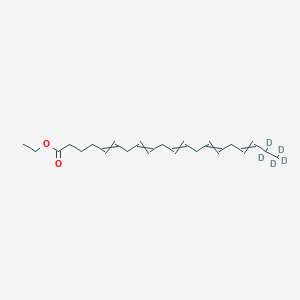
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
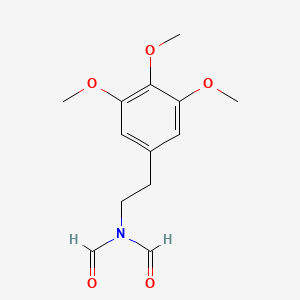
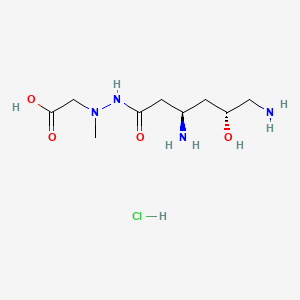
![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)
